Cas no 1354916-71-4 (3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine)

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine
-
- MDL: MFCD07386384
- インチ: 1S/C13H16N4O/c1-10-2-4-12(18-10)11-3-5-13(16-15-11)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3
- InChIKey: CECAGRRJMXRYFT-UHFFFAOYSA-N
- SMILES: O1C(C)=CC=C1C1=CC=C(N=N1)N1CCNCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 270
- トポロジー分子極性表面積: 54.2
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB419801-5 g |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |
1354916-71-4 | 5 g |
€1,106.00 | 2023-07-18 | ||
abcr | AB419801-1 g |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |
1354916-71-4 | 1 g |
€616.10 | 2023-07-18 | ||
abcr | AB419801-1g |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine; . |
1354916-71-4 | 1g |
€616.10 | 2025-02-13 | ||
A2B Chem LLC | AJ23632-50g |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |
1354916-71-4 | 95+% | 50g |
$4880.00 | 2024-04-20 | |
A2B Chem LLC | AJ23632-100g |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |
1354916-71-4 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_522325-2g |
3-(5-methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |
1354916-71-4 | 2g |
¥13244.00 | 2024-08-09 | ||
A2B Chem LLC | AJ23632-5g |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |
1354916-71-4 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
A2B Chem LLC | AJ23632-10g |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |
1354916-71-4 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
A2B Chem LLC | AJ23632-1g |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |
1354916-71-4 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
A2B Chem LLC | AJ23632-25g |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |
1354916-71-4 | 95+% | 25g |
$3497.00 | 2024-04-20 |
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazineに関する追加情報
Professional Introduction to Compound with CAS No. 1354916-71-4 and Product Name: 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine
The compound with the CAS number 1354916-71-4 and the product name 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound combines a pyridazine core with substituents that enhance its pharmacological properties, making it a promising candidate for further research and development.
In recent years, the investigation of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly those incorporating fused rings and nitrogen-containing moieties. The presence of both a furan ring and a piperazine moiety in 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine contributes to its unique chemical and biological characteristics. The furan ring, with its electron-deficient nature, can participate in various interactions with biological targets, while the piperazine group is well-known for its ability to modulate receptor activity, making it valuable in the design of drugs targeting neurological and cardiovascular diseases.
Current research in the field of pharmacology has highlighted the importance of structurally diverse compounds in drug discovery. The combination of a pyridazine core with aromatic and heteroaromatic substituents has been shown to enhance binding affinity and selectivity towards specific biological targets. The 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine molecule exemplifies this trend, as its multifaceted structure allows for multiple points of interaction with biological systems. This feature is particularly advantageous in the development of drugs that require high specificity to minimize side effects.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. Piperazine derivatives are known for their ability to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. The addition of a furan ring to the pyridazine core may further enhance these interactions by introducing additional binding sites or by modulating electronic properties that influence receptor affinity. Preliminary studies have suggested that derivatives of this compound exhibit promising activity in preclinical models of these disorders.
Moreover, the structural features of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine make it an attractive scaffold for further chemical modification. Medicinal chemists often leverage such scaffolds to optimize pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. The presence of both polar (piperazine) and non-polar (furan) regions allows for fine-tuning these properties through strategic substitutions. This flexibility is crucial in drug development, where achieving an optimal balance between efficacy and safety is paramount.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the furan ring at position 5 and the piperazine group at position 6 requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These methods not only improve synthetic efficiency but also allow for the introduction of additional functional groups that can enhance biological activity.
In recent publications, researchers have explored the use of computational methods to predict the biological activity of novel compounds like 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine. Molecular docking studies have been particularly useful in identifying potential binding interactions with target proteins. These studies have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and pain modulation. Such insights are invaluable for guiding experimental efforts and prioritizing compounds for further testing.
The potential therapeutic applications extend beyond neurological disorders to include other areas such as cancer treatment. Pyridazine derivatives have been investigated for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The unique structure of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine may confer additional advantages in this context by providing multiple interaction points with cancer-related targets. Preliminary data from cell-based assays indicate that this compound exhibits inhibitory activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
As research progresses, the integration of artificial intelligence (AI) tools into drug discovery is becoming increasingly prevalent. AI-driven platforms can analyze vast datasets to identify promising candidates based on structural features alone. The combination of traditional medicinal chemistry approaches with AI predictions has accelerated the discovery process significantly. For compounds like 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine, AI tools can help predict optimal substitution patterns and predict potential side effects before extensive experimental validation is conducted.
The development of new pharmaceuticals is a complex endeavor that requires collaboration across multiple disciplines. Chemists design and synthesize novel molecules, biologists assess their biological activity, pharmacologists evaluate their efficacy and safety profiles, and clinicians translate these findings into therapeutic interventions for patients. Each step is critical in ensuring that promising compounds like 3-(5-Methylfuran -2 - yl)-6 -( piperazin -1 - yl ) pyridazine progress through clinical trials and ultimately reach patients who need them.
In conclusion,3 -( 5 - Methylfuran -2 - yl ) -6 -( piperazin -1 - yl ) pyridazine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications。 Its combination of a pyridazine core、a furan ring、and a piperazine moiety makes it a versatile scaffold for further drug development。 Current research suggests that this compound may have applications in treating neurological disorders、cancer、and other diseases。 With continued investigation、this molecule has the potential to contribute significantly to future medical treatments。
1354916-71-4 (3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine) Related Products
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 1442691-18-0(7-methylquinoline-8-carbaldehyde)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
